molecular formula C17H18N2O5S B2954843 Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-07-2

Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2954843
CAS No.: 896680-07-2
M. Wt: 362.4
InChI Key: XYQSWLLFNQZZIU-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a fused bicyclic scaffold with substitutions at positions 2 (furan-2-carboxamido) and 6 (acetyl). Such compounds are typically synthesized via the Gewald reaction, which involves cyclocondensation of cyanoacetate derivatives with N-substituted piperidones and elemental sulfur (Scheme 1, ).

Properties

IUPAC Name

ethyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQSWLLFNQZZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Compound A has the following structural characteristics:

  • Molecular Formula : C17H19N3O4S
  • Molecular Weight : 333.4 g/mol
  • IUPAC Name : Ethyl 2-(furan-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

The compound's structure features a furan ring and a thiophene moiety, which are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and furan have shown effectiveness against various bacterial strains. In one study, compounds similar to Compound A demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 15.62 µg/mL to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Compound MIC (µg/mL) Target Bacteria
Compound ATBDTBD
Similar Compound 115.62S. aureus
Similar Compound 250E. coli

2. Cytotoxicity

The cytotoxic effects of Compound A have been evaluated in various cancer cell lines. In vitro studies have shown that certain derivatives exhibit cytotoxicity with IC50 values ranging from 10 nM to over 1000 nM against different cancer cell lines . The structure-activity relationship suggests that modifications in the side chains can enhance or reduce cytotoxic effects.

3. Enzyme Inhibition

Compound A has been investigated for its potential as an inhibitor of key enzymes involved in disease processes:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) : Compounds structurally related to Compound A have been shown to inhibit GSK-3β with IC50 values as low as 8 nM . This inhibition is significant due to GSK-3β's role in various signaling pathways related to cancer and neurodegenerative diseases.
Enzyme Inhibition Type IC50 (nM)
GSK-3βCompetitive8

4. Antioxidant Activity

The antioxidant capacity of compounds similar to Compound A has been assessed using various assays. For example, some derivatives demonstrated significant free radical scavenging activity with IC50 values around 0.6 mg/mL . This property is crucial for mitigating oxidative stress-related diseases.

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various thiophene derivatives, it was found that certain modifications significantly enhanced activity against resistant strains of bacteria. These findings suggest that Compound A could be optimized for increased antimicrobial potency through structural modifications.

Case Study: Cancer Cell Line Testing

A series of tests on cancer cell lines revealed that specific analogs of Compound A exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is promising for the development of targeted cancer therapies.

Comparison with Similar Compounds

Key Observations :

  • Aromatic amines (e.g., 3,4,5-trimethoxyphenylamino in 3h) are associated with antitubulin activity .
  • Position 6 : Acetyl groups (target compound, 3h) improve membrane permeability, while sulfonyl () or benzyl groups () modulate steric bulk and electronic properties.

Physicochemical Properties

Melting points (m.p.) and spectral data reflect structural differences:

Compound m.p. (°C) 1H-NMR Features (DMSO-d6) Reference
Target Compound N/A* Expected peaks: δ ~2.06 (acetyl CH3), 9.61 (NH)
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... (3e) 90–91 δ 2.06 (s, 3H, acetyl), 9.61 (s, 1H, NH)
Ethyl 6-methyl-2-(3-phenylthioureido)-... (5) 201–202 δ 2.31 (s, 3H, NCH3), 9.61 (NH)
Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-... N/A δ 7.35 (d, 2H, Ar-H), 3.14 (q, OCH2CH3)

Note: The target compound’s hydrochloride salt (CAS: 1216875-47-6) is reported with high purity and stability, suggesting improved solubility over neutral analogs .

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